molecular formula C20H19ClN2O3 B2767073 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888455-36-5

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2767073
CAS No.: 888455-36-5
M. Wt: 370.83
InChI Key: CBDACCBPRPRGGA-UHFFFAOYSA-N
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Description

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a benzofuran core, a carboxamide group, and a chloropropanamido substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acid derivatives and amines.

    Attachment of Chloropropanamido Substituent: The chloropropanamido group can be attached through nucleophilic substitution reactions involving chlorinated intermediates and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chloropropanamido group may participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce new amide derivatives.

Scientific Research Applications

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological targets and pathways. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloropropanamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
  • 3-(3-chloropropanamido)-N-(4-ethylphenyl)benzothiophene-2-carboxamide
  • 3-(3-chloropropanamido)-N-(4-ethylphenyl)benzimidazole-2-carboxamide

Uniqueness

3-(3-chloropropanamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may exhibit unique properties compared to similar compounds due to the specific arrangement of its functional groups. These unique properties could include differences in biological activity, chemical reactivity, or physical properties.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-13-7-9-14(10-8-13)22-20(25)19-18(23-17(24)11-12-21)15-5-3-4-6-16(15)26-19/h3-10H,2,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDACCBPRPRGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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